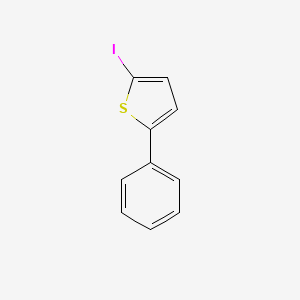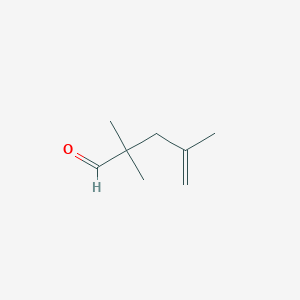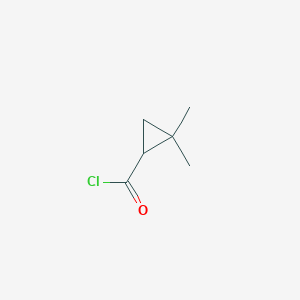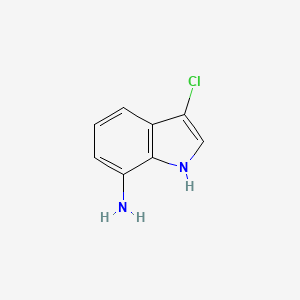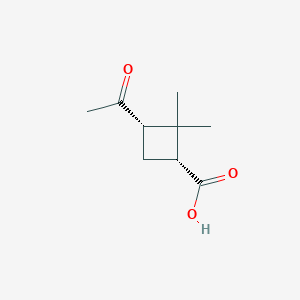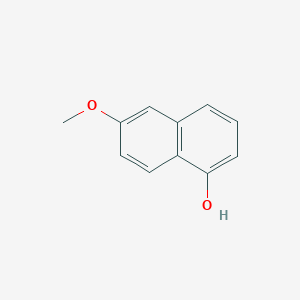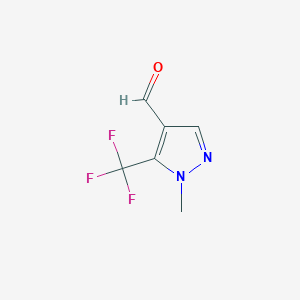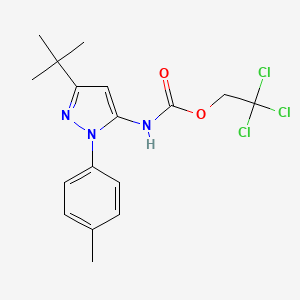
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate
Vue d'ensemble
Description
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate, also known as TC-PTP, is a synthetic compound with a wide range of applications in scientific research and biochemistry. It is a highly selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). It is used for studying the effects of AChE inhibition in a variety of biochemical and physiological processes, including learning and memory formation.
Applications De Recherche Scientifique
Structural Characterization and Molecular Interactions
One of the primary scientific research applications of carbamate derivatives like 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate involves their structural characterization. These compounds have been synthesized and analyzed using techniques such as single crystal X-ray diffraction. The study by Das et al. (2016) focused on analyzing the nature of interactions and molecular environments of carbamate derivatives, revealing insights into hydrogen bonds and molecular electrostatic potential surface calculations (Das et al., 2016).
Synthesis and Antibacterial Activity
Carbamate derivatives have also been explored for their potential antibacterial properties. Research by Prasad (2021) involved synthesizing novel carbamate derivatives and evaluating their antibacterial activity. This research is significant for developing new antibacterial agents and understanding the structure-activity relationship of these compounds (Prasad, 2021).
Catalytic Applications and Polymerization
The catalytic applications of carbamate derivatives are another area of research interest. Studies have explored the use of these compounds as catalysts in various chemical reactions, including polymerization processes. For example, research by Matiwane et al. (2020) demonstrated the catalytic activity of zinc complexes with carbamate derivatives in the copolymerization of CO2 and cyclohexene oxide (Matiwane et al., 2020).
Synthesis and Herbicidal Activity
The synthesis and potential herbicidal activity of carbamate derivatives have been investigated. A study by Lee et al. (1989) focused on synthesizing carbamate compounds and testing their phytotoxicity on various plants. This research is valuable for developing new herbicides and understanding the impact of these compounds on different plant species (Lee, Hyun-Soo Park, & Jeung-Bea Kim, 1989).
Propriétés
IUPAC Name |
2,2,2-trichloroethyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl3N3O2/c1-11-5-7-12(8-6-11)23-14(9-13(22-23)16(2,3)4)21-15(24)25-10-17(18,19)20/h5-9H,10H2,1-4H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJIGWUIXVMATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433013 | |
| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate | |
CAS RN |
317806-87-4 | |
| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

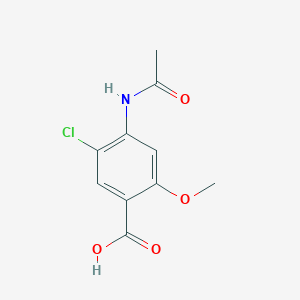

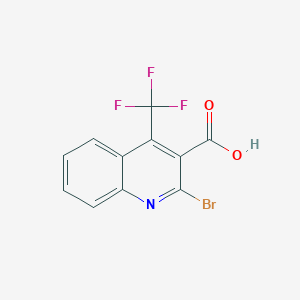
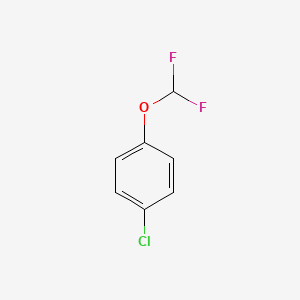
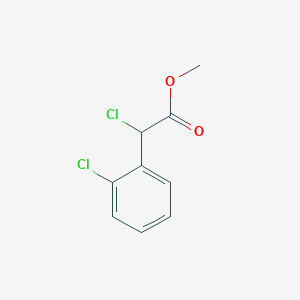
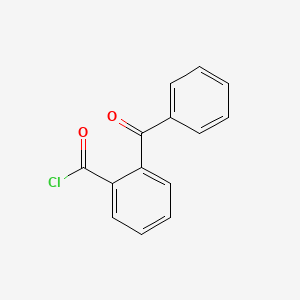
![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)
